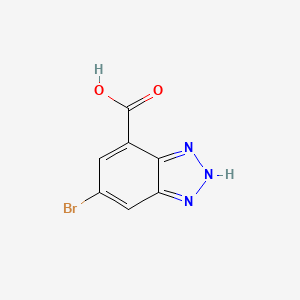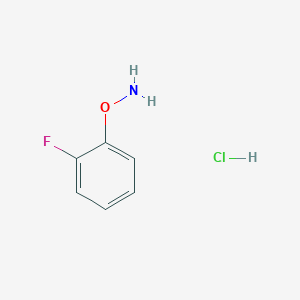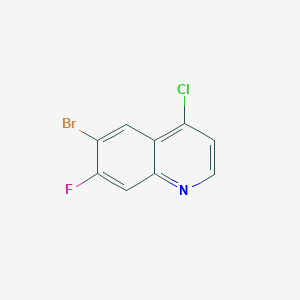
6-Brom-4-chlor-7-fluorchinolin
Übersicht
Beschreibung
“6-Bromo-4-chloro-7-fluoroquinoline” is a chemical compound with the CAS Number: 1566994-56-6 . It has a molecular weight of 260.49 . The IUPAC name for this compound is 6-bromo-4-chloro-7-fluoroquinoline . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely studied . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The InChI code for “6-Bromo-4-chloro-7-fluoroquinoline” is 1S/C9H4BrClFN/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-4-chloro-7-fluoroquinoline” include a molecular weight of 260.49 , a storage temperature of 4 degrees , and a physical form of powder .
Wissenschaftliche Forschungsanwendungen
Life Science Research
6-Brom-4-chlor-7-fluorchinolin wird in der Life-Science-Forschung aufgrund seines Potenzials als biochemisches Reagenz eingesetzt. Es kann zur Synthese verschiedener biologisch aktiver Moleküle verwendet werden, insbesondere solcher mit potenziellen pharmakologischen Eigenschaften. Seine halogenierte Struktur macht es zu einem wertvollen Vorläufer bei der Entwicklung neuer Medikamente und therapeutischer Mittel .
Materialwissenschaft
In der Materialwissenschaft dient diese Verbindung als Zwischenprodukt bei der Entwicklung von fortschrittlichen Materialien. Seine einzigartige chemische Struktur ist vorteilhaft bei der Herstellung von Polymeren und Beschichtungen mit spezifischen Eigenschaften, wie z. B. erhöhter Hitze- oder chemischer Beständigkeit .
Chemische Synthese
Diese Verbindung ist ein Schlüsselzwischenprodukt in der chemischen Synthese, insbesondere beim Aufbau komplexer Chinolinderivate. Es wird häufig in Kreuzkupplungsreaktionen eingesetzt, die entscheidend für die Herstellung von Verbindungen mit verschiedenen Funktionalitäten für industrielle Anwendungen sind .
Chromatographie
This compound kann aufgrund seiner eindeutigen chemischen Signatur als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Es hilft bei der Kalibrierung von Geräten und stellt die Genauigkeit analytischer Methoden sicher .
Analytische Wissenschaft
In der analytischen Wissenschaft spielt diese Verbindung eine entscheidende Rolle bei der Entwicklung analytischer Reagenzien und Assays. Es kann zum Nachweis, zur Quantifizierung oder zur Reinigung anderer Substanzen verwendet werden, und sein Vorhandensein kann ein Marker für verschiedene chemische Prozesse sein .
Medizin
Die Derivate der Verbindung werden auf ihre medizinischen Eigenschaften untersucht. Es wurde auf seine potenzielle Verwendung bei der Entwicklung neuer therapeutischer Medikamente untersucht, insbesondere als antibakterielles und antivirales Mittel, da die Wirksamkeit von Chinolinverbindungen in diesen Bereichen bekannt ist .
Landwirtschaft
This compound kann in der Landwirtschaft als chemischer Vorläufer für die Synthese von Pestiziden oder Herbiziden Verwendung finden. Seine halogenierte Natur könnte genutzt werden, um Verbindungen zu entwickeln, die gezielt bestimmte Schädlinge oder Unkräuter bekämpfen, ohne die Nutzpflanzen zu schädigen .
Flüssigkristalle
Die strukturellen Eigenschaften von this compound machen es zu einem Kandidaten für die Synthese von Flüssigkristallverbindungen. Diese Materialien sind unerlässlich bei der Herstellung von Displays und anderen elektronischen Geräten, bei denen eine präzise Kontrolle über die Phase des Materials erforderlich ist .
Safety and Hazards
The safety information for “6-Bromo-4-chloro-7-fluoroquinoline” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVJFPEFQGSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566994-56-6 | |
| Record name | 6-bromo-4-chloro-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




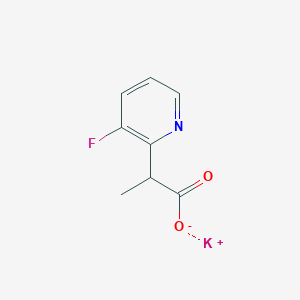
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)
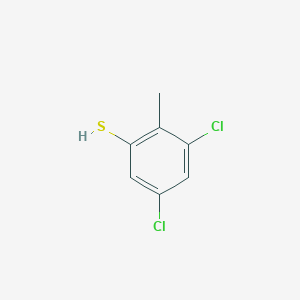


![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
